- Preparation of pyridopyrazine derivatives for use as Syk inhibitors, World Intellectual Property Organization, , ,
Cas no 959972-40-8 (2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
959972-40-8 structure
Product Name:2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS番号:959972-40-8
MF:C15H23BO4
メガワット:278.151725053787
MDL:MFCD23143157
CID:1072999
PubChem ID:68465443
Update Time:2025-07-15
2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質
名前と識別子
-
- 2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-[4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl- 1,3,2-Dioxaborolane
- 2-[4-(2-Methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- W17689
- AKOS016339771
- (4-(2-Methoxyethoxy)phenyl)boronic Acid pinacol ester
- CS-0061106
- 2-(4-(2-methoxyethoxyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- EN300-1706255
- 959972-40-8
- MFCD23143157
- FSGMVMFQGDREIJ-UHFFFAOYSA-N
- DB-292521
- 2-[4-(2-Methoxy-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- AS-2603
- SCHEMBL2981665
- 2-[4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
- MDL: MFCD23143157
- インチ: 1S/C15H23BO4/c1-14(2)15(3,4)20-16(19-14)12-6-8-13(9-7-12)18-11-10-17-5/h6-9H,10-11H2,1-5H3
- InChIKey: FSGMVMFQGDREIJ-UHFFFAOYSA-N
- ほほえんだ: O(CCOC)C1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1
計算された属性
- せいみつぶんしりょう: 278.16900
- どういたいしつりょう: 278.1689394 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 295
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 278.15
- トポロジー分子極性表面積: 36.9Ų
じっけんとくせい
- PSA: 36.92000
- LogP: 2.01100
2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- ちょぞうじょうけん:Store at room temperature
2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関コード:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM219551-1g |
2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
959972-40-8 | 95+% | 1g |
$82 | 2021-08-04 | |
| Chemenu | CM219551-5g |
2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
959972-40-8 | 95+% | 5g |
$248 | 2021-08-04 | |
| ChemScence | CS-0061106-1g |
2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
959972-40-8 | 96.37% | 1g |
$125.0 | 2022-04-26 | |
| ChemScence | CS-0061106-5g |
2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
959972-40-8 | 96.37% | 5g |
$350.0 | 2022-04-26 | |
| TRC | B485968-100mg |
2-[4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
959972-40-8 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B485968-250mg |
2-[4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
959972-40-8 | 250mg |
$ 92.00 | 2023-04-18 | ||
| TRC | B485968-500mg |
2-[4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
959972-40-8 | 500mg |
$ 144.00 | 2023-04-18 | ||
| TRC | B485968-1g |
2-[4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
959972-40-8 | 1g |
$ 170.00 | 2022-06-07 | ||
| AK Scientific | AMTB580-250mg |
2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
959972-40-8 | 97% | 250mg |
$47 | 2025-02-18 | |
| AK Scientific | AMTB580-1g |
2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
959972-40-8 | 97% | 1g |
$125 | 2025-02-18 |
2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; overnight, 50 °C; 50 °C → rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Tetrabutylammonium bromide , 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: 2683015-38-3 Solvents: Dimethylacetamide ; 10 min, rt; 8 h, rt
リファレンス
- Chemoselective, scalable nickel-electrocatalytic O-arylation of alcohols, ChemRxiv, 2021, 1, 1-12
合成方法 3
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, 80 °C
リファレンス
- Triazolecarboxylic acid derivatives as glycolate oxidase inhibitors for the treatment of disease and their preparation, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Tosyl chloride , Triethylamine Solvents: Dichloromethane ; 12 h, rt
1.2 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetonitrile ; 12 h, 60 °C
1.2 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetonitrile ; 12 h, 60 °C
リファレンス
- Biphenyl compound as ccr2/ccr5 receptor antagonist, World Intellectual Property Organization, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; overnight, 80 °C
リファレンス
- Process for preparation of 1,5,7-tri-substituted isoquinoline derivatives and use in medicines, World Intellectual Property Organization, , ,
合成方法 6
はんのうじょうけん
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 10 h, 100 °C
1.2 Solvents: Water
1.2 Solvents: Water
リファレンス
- Preparation of pyrazolo[3,4-d]pyrimidine and pyrrolo[2,3-d]pyrimidine derivatives as Btk kinase inhibitors, World Intellectual Property Organization, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Toluene , Tetrahydrofuran ; 0 - 5 °C; 18 h, rt
リファレンス
- Substituted 3-cyanopyridines as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of autoimmune and inflammatory diseases, United States, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 80 °C
リファレンス
- Heterocyclic compound and application as PCSK9 inhibitors, World Intellectual Property Organization, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; overnight, 50 °C; 50 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
リファレンス
- Preparation of pyridopyrazine compounds as novel syk inhibitors, World Intellectual Property Organization, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: Triphenylphosphine , 1,1′-(azodicarbonyl)dipiperidine Solvents: Tetrahydrofuran ; 0 °C → rt; overnight, rt
リファレンス
- Preparation of 3-(arylamino)-5-amino-1H-1,2,4-triazoles as antiviral compounds, World Intellectual Property Organization, , ,
合成方法 11
はんのうじょうけん
1.1 Reagents: Tetrabutylammonium bromide , 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Nickel(2+), tetraaqua[4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]-, ch… Solvents: Dimethylacetamide ; 10 min, rt; 8 h
リファレンス
- Chemoselective, Scalable Nickel-Electrocatalytic O-Arylation of Alcohols, Angewandte Chemie, 2021, 60(38), 20700-20705
合成方法 12
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; overnight, 50 °C
リファレンス
- Preparation of N-((2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl) carboxamides as inhibitors of fibroblast activation protein, World Intellectual Property Organization, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; overnight, reflux
リファレンス
- Novel 5-amino-2-thioimidazole compounds as TGR5 agonists and their preparation, World Intellectual Property Organization, , ,
合成方法 14
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 20 h, 85 °C
リファレンス
- Preparation of pyrimidine compounds as modulators of cystic fibrosis transmembrane regulators (CFTR), United States, , ,
合成方法 15
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 4 h, 90 °C
リファレンス
- Preparation of substituted pyrazolopyridines as AXL inhibitors, World Intellectual Property Organization, , ,
合成方法 16
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, rt → 80 °C
リファレンス
- Compound serving as btk inhibitor, preparation method therefor, and use thereof, World Intellectual Property Organization, , ,
合成方法 17
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, rt → 80 °C
リファレンス
- Compound as brain-permeable BTK or HER2 inhibitor, preparation method, and application, World Intellectual Property Organization, , ,
合成方法 18
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, 80 °C
リファレンス
- Preparation of 1H-1,2,3-triazole-5-carboxylic acid derivatives as glycolate oxidase inhibitors for the treatment of hyperoxaluria and related diseases, World Intellectual Property Organization, , ,
合成方法 19
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, 100 °C
リファレンス
- Benzimidazole compound, preparation method therefor and use thereof, World Intellectual Property Organization, , ,
合成方法 20
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Methyl isobutyl ketone ; 5 min, rt
1.2 rt; 21 h, reflux
1.2 rt; 21 h, reflux
リファレンス
- Preparation of N-tetrazolyl triazinecarboxamides as herbicides, World Intellectual Property Organization, , ,
2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials
- 1-Bromo-2-methoxyethane
- m-PEG2-Tos
- 1-Bromo-4-(2-methoxyethoxy)benzene
- 4-Hydroxyphenylboronic acid pinacol ester
- Bis(pinacolato)diborane
- 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products
2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:959972-40-8)2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
注文番号:A922476
在庫ステータス:in Stock
はかる:5g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 14:32
価格 ($):497.0
Email:sales@amadischem.com
2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
959972-40-8 (2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) 関連製品
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推奨される供給者
Amadis Chemical Company Limited
(CAS:959972-40-8)2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
清らかである:99%
はかる:5g
価格 ($):497.0